N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophen-2-yl group and a benzamide moiety modified with a dimethylsulfamoyl group. This compound is of interest due to its structural similarity to known antifungal and enzyme-inhibiting agents, particularly those targeting thioredoxin reductase (Trr1) and other biological pathways . Its design integrates halogenated aromatic systems and sulfonamide groups, which are associated with enhanced pharmacokinetic properties and target binding affinity.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O4S2/c1-20(2)26(22,23)10-5-3-9(4-6-10)13(21)17-15-19-18-14(24-15)11-7-8-12(16)25-11/h3-8H,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZPRLYRSIRGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative.
Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reactions: The brominated thiophene and oxadiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromothiophene moiety can engage in halogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Sulfamoyl Modifications : Dimethylsulfamoyl (target compound) offers a balance between solubility and metabolic stability, whereas dipropylsulfamoyl () may reduce solubility but prolong half-life .
- Core Heteroatoms : Replacing oxadiazole with thiadiazole () alters electronic properties and conformational flexibility, often diminishing activity against oxadiazole-specific targets like Trr1 .
Enzyme Inhibition and Molecular Docking Insights
- Thioredoxin Reductase (Trr1) : LMM5 and LMM11 inhibit Trr1 via interactions between the sulfamoyl group and the enzyme’s active site cysteine residues. The target compound’s bromothiophene may enhance π-π stacking with aromatic residues, improving binding .
- Carbonic Anhydrase (hCA II) : Derivatives with sulfamoyl groups (e.g., ’s Compound 6a) show hydrogen bonding with Thr200 and Zn²⁺ coordination, suggesting the target compound’s dimethylsulfamoyl group could mimic these interactions .
- Acetylcholinesterase (AChE) : highlights the role of alkyl chains in sulfonamide derivatives for peripheral site binding. The target compound’s compact dimethyl group may limit AChE affinity compared to longer-chain analogs .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a bromothiophene moiety with an oxadiazole and a dimethylsulfamoylbenzamide group, suggesting diverse interactions with biological targets. This article provides an overview of the biological activity of this compound, including its antimicrobial and anticancer properties, as well as mechanisms of action and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is C15H15BrN4O3S, with a molecular weight of approximately 396.27 g/mol. The structural features include:
- Bromothiophene moiety : Contributes to the compound's reactivity and biological activity.
- Oxadiazole ring : Known for its pharmacological properties.
- Dimethylsulfamoyl group : Enhances solubility and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl) | Thiophene and thiadiazole | Antimicrobial |
| N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazol | Cyano group addition | Antibacterial |
The presence of the bromine atom in the thiophene ring is believed to enhance the compound's interaction with microbial targets, potentially disrupting their cellular functions.
Anticancer Activity
This compound has also been studied for its anticancer potential. Similar compounds have shown promising results in inhibiting cancer cell proliferation:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| N-methyl-substituted derivatives | 1.2 – 5.3 | MCF-7 |
| Hydroxy-substituted derivatives | 3.1 – 4.8 | MCF-7 |
These studies suggest that modifications to the compound can lead to enhanced antiproliferative activity against various cancer cell lines.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound may interact with specific enzymes or receptors within cells, influencing key signaling pathways associated with cell growth and survival.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 5-bromothiophene : Achieved through bromination of thiophene.
- Cyclization to form the oxadiazole ring : The bromothiophene derivative reacts with hydrazine hydrate.
- Coupling with dimethylsulfamoylbenzamide : Final product formation through coupling reactions under controlled conditions.
These methods are notable for their efficiency in producing the target compound while allowing for modifications that can enhance biological activity.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives exhibited significant antibacterial activity against various strains.
- Anticancer Studies : Research indicated that specific derivatives showed selective cytotoxicity against breast cancer cell lines (MCF-7), highlighting their therapeutic potential.
Q & A
Q. What are the typical synthetic routes for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and what intermediates are critical?
- Methodological Answer : The synthesis involves three key steps:
Hydrazide Formation : React 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-bromothiophene-2-carbohydrazide.
Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux to generate the 1,3,4-oxadiazole ring.
Coupling Reaction : Introduce the 4-(dimethylsulfamoyl)benzamide moiety via amide bond formation using 4-(dimethylsulfamoyl)benzoyl chloride in a base (e.g., NaH or pyridine) .
Critical intermediates include the hydrazide and the oxadiazole-2-amine.
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm and oxadiazole ring signals near δ 8.5 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, S=O stretch at ~1150 cm⁻¹ for the sulfonamide) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., planar oxadiazole-thiophene stacking) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole cyclization step?
- Methodological Answer :
- Solvent Selection : Use anhydrous THF or DMF to enhance cyclization efficiency, as polar aprotic solvents stabilize intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization rates.
- Temperature Control : Maintain reflux at 80–100°C for 6–8 hours, balancing reaction completion and decomposition risks .
- Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediate conversion .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies.
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under controlled conditions (pH, serum content).
- Mechanistic Studies : Conduct enzyme inhibition assays (e.g., PFOR enzyme for antiparasitic activity) to identify primary targets .
- Statistical Validation : Apply ANOVA or t-tests to assess significance across datasets .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameterize the oxadiazole ring’s electron-deficient nature and sulfonamide’s hydrogen-bonding capacity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., ATP-binding sites in kinases).
- QSAR Modeling : Corporate Hammett constants for substituents (e.g., bromothiophene’s σₚ value) to predict activity trends .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the bromothiophene with chlorothiophene or furan to assess halogen/heteroatom effects .
- Sulfonamide Variants : Substitute dimethylsulfamoyl with methylsulfonyl or trifluoromethanesulfonyl to modulate lipophilicity .
- Oxadiazole Isosteres : Test 1,2,4-triazole or thiadiazole rings to evaluate ring electronegativity impacts .
- In Silico Screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) before synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Profiling : Perform hepatic microsome assays to identify rapid metabolism (e.g., sulfonamide hydrolysis) that reduces in vivo efficacy .
- Bioavailability Studies : Measure plasma concentration-time curves (AUC, Cₘₐₓ) to assess absorption limitations.
- Formulation Optimization : Test nanoparticle encapsulation (e.g., PLGA) to enhance solubility and tissue penetration .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Positive Controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions.
- Negative Controls : Include solvent-only (DMSO) and enzyme-free samples to rule out nonspecific effects.
- Substrate Competition : Test inhibition reversibility by adding excess substrate (e.g., ATP for kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
